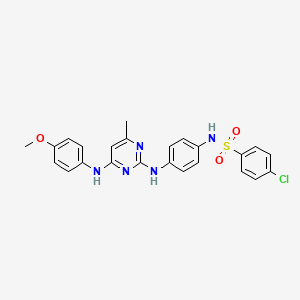
N~4~-(3-fluorophenyl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with fluorophenyl, methoxyethyl, and nitro groups, making it a versatile molecule for chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a pyrimidine derivative with appropriate fluorophenyl and methoxyethyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Reaktionen:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Zinn und Salzsäure zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der fluorierten Position.
Oxidation: Die Oxidation der Aminogruppe kann verschiedene funktionelle Gruppen ergeben.
Nitrierung: Konzentrierte Salpetersäure und Schwefelsäure.
Fluorierung: Fluorwasserstoff oder andere Fluorierungsmittel.
Reduktion: Zinn und Salzsäure.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung findet Anwendung in:
Medizin: Potenzial als antimikrobielles oder antiparasitäres Mittel.
Chemie: Baustein für komplexere Moleküle.
Industrie: Wird zur Synthese von Pharmazeutika und Agrochemikalien verwendet.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist noch Gegenstand der Forschung. Es ist wahrscheinlich, dass er Interaktionen mit zellulären Zielstrukturen beinhaltet, möglicherweise im Zusammenhang mit seiner Fluorsubstitution und Nitrogruppe.
Wirkmechanismus
The mechanism of action of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Obwohl es keine direkten Analoga gibt, gehören ähnliche Nitropyrimidine zu 5-Nitro-2,4-diaminopyrimidin und 5-Nitro-2,4,6-triaminopyrimidin .
Eigenschaften
Molekularformel |
C13H15FN6O3 |
|---|---|
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
4-N-(3-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H15FN6O3/c1-23-6-5-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-3-8(14)7-9/h2-4,7H,5-6H2,1H3,(H4,15,16,17,18,19) |
InChI-Schlüssel |
ZRWAWGNFSRTZMP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


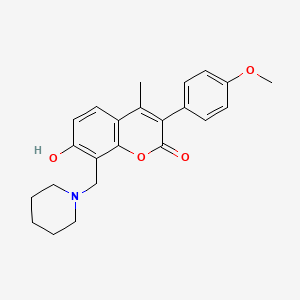
![2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B11255739.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255740.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11255745.png)
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255748.png)
![N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11255751.png)
![3-(2-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255753.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11255755.png)
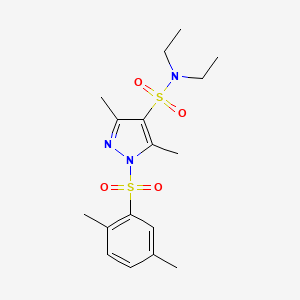
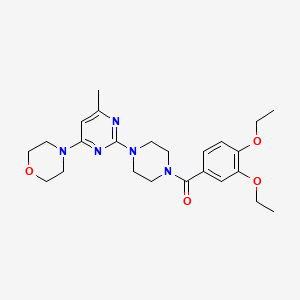
methanone](/img/structure/B11255775.png)
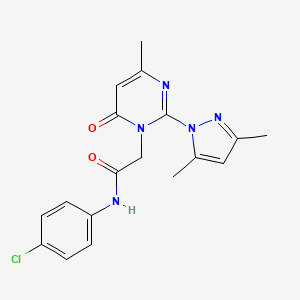
![2,5-difluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11255783.png)
